N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a cyclopropanesulfonamide group
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities
Biochemical Pathways
Quinoxaline derivatives have been known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, indicating their potential to induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline moiety, followed by the formation of the piperidine ring and the subsequent attachment of the cyclopropanesulfonamide group. Key steps may include:
Formation of Quinoxaline: This can be achieved by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.
Synthesis of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of Cyclopropanesulfonamide:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the piperidine or quinoxaline rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoxaline and piperidine derivatives.
Medicine: The compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione share the quinoxaline core structure.
Piperidine Derivatives: Compounds like piperidine-3-carboxylic acid and piperidine-4-carboxylic acid feature the piperidine ring.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole contain the sulfonamide group.
Uniqueness
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to the combination of its three distinct functional groups. This unique structure may confer specific biological activities and pharmacological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPUROVMQMXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.